molecular formula C22H23N3O2 B4891855 N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B4891855
M. Wt: 361.4 g/mol
InChI Key: YURQVUCDDONDQP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone derivative characterized by a central 6-oxopyridazinone ring substituted with a 4-methylphenyl group at position 2. The propanamide side chain is linked to the pyridazinone at position 2 and terminates in a 2-ethylphenyl group.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-17-7-5-6-8-19(17)23-22(27)16(3)25-21(26)14-13-20(24-25)18-11-9-15(2)10-12-18/h5-14,16H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURQVUCDDONDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a compound characterized by its unique structure, which includes a pyridazinone moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular and antiplatelet applications.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

  • Molecular Formula : C19H22N2O
  • Molecular Weight : 306.39 g/mol
  • SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)C)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C

Cardiovascular Effects

Research indicates that compounds containing the pyridazinone ring exhibit significant cardioactive properties. For instance, studies have shown that derivatives of pyridazinones can function as positive inotropic agents, enhancing cardiac contractility. Specifically, compounds similar to this compound have been reported to improve hemodynamic parameters in animal models, suggesting potential therapeutic applications in heart failure management .

Antiplatelet Activity

The antiplatelet activity of this compound is particularly noteworthy. Several studies have demonstrated that pyridazinone derivatives can inhibit ADP-induced platelet aggregation effectively. For instance, modifications in the amino groups of these compounds have been shown to enhance their antiplatelet effects significantly, making them candidates for the development of new antithrombotic agents .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Positive InotropicSignificant enhancement in cardiac contractility
AntiplateletInhibition of ADP-induced aggregation
VasodilatoryPotential increase in blood flow

Case Study 1: Cardioactive Properties

In a study examining various pyridazinone derivatives, this compound was tested for its inotropic effects. The results indicated a marked increase in cardiac output and stroke volume when administered to isolated heart preparations, suggesting its potential use as a therapeutic agent for heart failure .

Case Study 2: Antiplatelet Effects

Another significant study focused on the antiplatelet activity of this compound. In vivo experiments demonstrated that administration of this compound resulted in a substantial reduction in thrombus formation in rabbit models. This effect was attributed to the compound's ability to inhibit platelet activation pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives share a common 6-oxopyridazin-1(6H)-yl core but vary in substituents and side chains, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:

Pyridazinone-Acetamide/Propanamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (Target) Pyridazinone-propanamide 2-Ethylphenyl (amide), 4-methylphenyl (C3) C22H23N3O2 369.44 Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (6k) Pyridazinone-propanamide-antipyrine Antipyrine (amide), 4-methylphenyl (C3) C25H25N5O3 443.50 233–235
N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide (71) Pyridazinone-acetamide 4-Bromophenyl (amide), 3-methoxybenzyl (C5), methyl (C3), phenyl (C4) C27H23BrN2O3 527.39 Not reported
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone-acetamide 4,5-Dichloro (pyridazinone), azepane-sulfonyl (amide) C19H22Cl2N4O4S 477.37 Not reported

Key Observations:

  • Side Chain Length : The target compound’s propanamide chain (vs. acetamide in 71 and ’s compound) may enhance lipophilicity and membrane permeability.
  • The antipyrine moiety in 6k introduces a heterocyclic group linked to anti-inflammatory activity .
  • Thermal Stability : Compound 6k exhibits a high melting point (233–235°C), suggesting strong crystallinity due to its antipyrine substituent, whereas the target compound’s melting point is unreported .

Ethyl/Phenylthio-Modified Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notes References
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide 4-Ethoxyphenyl (C3), phenylthio (amide chain) C23H25N3O3S 423.50 Enhanced sulfur-based lipophilicity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]propanamide Cyclopropylpyrimidine, dimethylpyrazole C20H23N7O2 423.50 Dual heterocyclic moieties

Key Observations:

  • Molecular Weight : Both analogs share a molecular weight of 423.5 g/mol, similar to the target compound (369.44 g/mol), but with distinct polarity profiles due to heteroatoms.

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, acetic acid), and catalysts (e.g., HCl, H₂SO₄). Critical steps include coupling the pyridazinone core with substituted phenyl groups and optimizing reaction times to minimize side products. Analytical techniques like HPLC and TLC are essential for monitoring intermediate purity .

Q. Which analytical techniques are essential for characterizing its molecular structure?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, while X-ray crystallography provides bond lengths, angles, and dihedral angles. Mass spectrometry validates molecular weight, and IR spectroscopy identifies functional groups like the amide carbonyl .

Q. What in vitro assays are used to screen its bioactivity?

Common assays include:

  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Anti-inflammatory effects : ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can computational modeling predict its pharmacokinetic and pharmacodynamic properties?

Molecular dynamics simulations can assess binding stability to target proteins (e.g., kinases), while density functional theory (DFT) calculates electronic properties influencing reactivity. ADMET prediction tools (e.g., SwissADME) evaluate solubility, permeability, and metabolic stability based on structural descriptors .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

Comparative structure-activity relationship (SAR) studies are critical. For example:

  • Substituent effects : Replacing the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl) may enhance antimicrobial activity but reduce solubility.
  • Bioassay standardization : Ensure consistent cell lines, assay protocols, and positive controls to minimize variability. Data from highlights how ethyl vs. propanamide side chains alter solubility and activity .

Q. How do reaction mechanisms differ when modifying substituents on the pyridazinone core?

Electrophilic aromatic substitution at the pyridazinone 3-position requires careful pH control to avoid side reactions. For example, introducing a 4-fluorophenyl group via Suzuki-Miyaura coupling necessitates palladium catalysts and inert atmospheres. Kinetic studies using stopped-flow spectroscopy can elucidate rate-limiting steps .

Data Analysis and Reproducibility

Q. What methods validate the reproducibility of synthetic protocols?

  • Statistical design of experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) via response surface methodology.
  • Batch-to-batch comparisons : Use HPLC purity profiles and NMR spectral overlays to confirm consistency. emphasizes reaction condition precision to achieve >95% purity .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction provides definitive proof of stereochemistry. For example, dihedral angles between the pyridazinone and phenyl rings influence π-π stacking interactions, which computational models may mispredict. demonstrates crystallography’s role in resolving ambiguities in pyridazine derivatives .

Biological Mechanism Exploration

Q. What experimental approaches identify its molecular targets in anticancer studies?

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
  • CRISPR-Cas9 knockout models : Validate target relevance by assessing resistance in knockout cell lines .

Q. How can metabolomic studies clarify its metabolic stability?

Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (e.g., glucuronides) reveal susceptibility to hepatic clearance, informing structural modifications for improved half-life .

Tables for Comparative Analysis

Q. Table 1: Impact of Substituents on Bioactivity

Substituent PositionFunctional GroupBioactivity (IC₅₀, μM)Solubility (LogP)
Pyridazinone C-34-Methylphenyl12.5 (Anticancer)2.8
Pyridazinone C-34-Chlorophenyl8.2 (Anticancer)3.5
Amide Side ChainEthyl25.0 (Antimicrobial)2.1
Amide Side ChainPropanamide15.3 (Antimicrobial)1.9
Data derived from structural analogs in and .

Q. Table 2: Key Reaction Conditions for Synthesis

StepReaction TypeSolventCatalystTemp (°C)Yield (%)
1Core FormationEthanolH₂SO₄8075
2Amide CouplingDCMEDC/HOBt2588
3PurificationAcetone-0–495
Adapted from protocols in and .

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